6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its distinctive structure, featuring a bromine atom at the 6th position, an ethyl group at the 8th position, and a methylsulfanyl group at the 2nd position. Its chemical structure can be represented by the International Chemical Identifier number 1232030-55-5. The compound has garnered interest for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound is classified as a pyrido[2,3-d]pyrimidinone, which is a type of nitrogen-containing heterocyclic compound. It is of particular interest in pharmaceutical research due to its biological activity and potential therapeutic applications, especially in oncology.
The synthesis of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can be achieved through various methods. A common synthetic route involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to facilitate the formation of the desired product.
The molecular formula of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is C12H14BrN3OS. The compound features a fused ring system that contributes to its stability and reactivity.
Key structural features include:
The three-dimensional conformation plays a crucial role in its biological activity, particularly in interactions with target enzymes .
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can undergo various chemical transformations:
Substitution Reactions: The bromine atom can be substituted with different functional groups using palladium catalysts.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones and can be reduced back to sulfide under appropriate conditions.
The mechanism of action for 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one primarily involves its inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). By binding to these kinases, the compound disrupts cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. This mechanism highlights its potential as an anti-cancer agent .
Relevant data regarding melting point or boiling point are not extensively documented but are critical for practical applications in chemical synthesis and formulation .
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several significant applications in scientific research:
Pyrido[2,3-d]pyrimidine derivatives emerged as kinase inhibitors in the early 2000s, with seminal work demonstrating their efficacy against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. Their evolution parallels advances in targeted cancer therapies, where ATP-competitive inhibition became a dominant strategy. Early analogs featured simple phenylamino substituents, but clinical limitations prompted structural refinements. The introduction of bromo and methylthio groups addressed metabolic instability and enhanced selectivity, leading to compounds like the 6-bromo-8-ethyl-2-methylsulfanyl derivative. This progression exemplifies scaffold optimization driven by structure-activity relationship (SAR) studies and crystallographic analyses of kinase-inhibitor complexes [4] [5].
The scaffold’s "privileged" status originates from its intrinsic bioisosteric relationship with adenine, enabling mimicry of purine-protein interactions. This analogy facilitates competitive binding at ATP pockets of kinases, validated by crystallographic studies showing hydrogen bonding with hinge-region residues. The 6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one exemplifies this principle:
Position | Substituent | Role in Target Binding | Kinases Affected |
---|---|---|---|
C2 | Methylthio | Hydrophobic pocket occupation | CDK2/4/6, EGFR |
C6 | Bromo | Electronic modulation, cross-coupling handle | CDK4/6, FtsZ |
C8 | Ethyl | Specificity pocket penetration | CDK4/6, EGFR |
Functionalization at C6 and C2 follows distinct rationales:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: